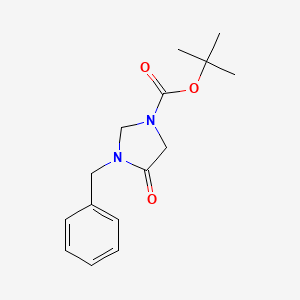

Tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate is an organic compound with the molecular formula C15H20N2O3 It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with benzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives, while reduction can produce hydroxylated imidazolidine compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Applications:

Tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate has been investigated for its role as a building block in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have shown promise in the development of new therapeutic agents targeting various diseases, including cancer and bacterial infections .

Radiolabeling Studies:

Recent studies have demonstrated its utility in radiolabeling applications. For example, the compound can serve as a precursor for isotopic exchange reactions to produce radiolabeled compounds for imaging studies in nuclear medicine. A notable method involves using this compound in a one-pot radiosynthesis process, yielding products with high radiochemical yields suitable for positron emission tomography (PET) imaging .

Asymmetric Synthesis

Chiral Auxiliary:

The compound is recognized for its effectiveness as a chiral auxiliary in asymmetric synthesis. It facilitates the production of enantiomerically enriched compounds, which are crucial in pharmaceuticals where the chirality of molecules can significantly influence their biological activity. The use of this compound allows chemists to achieve high diastereomeric ratios during synthesis, enhancing the efficiency of producing desired enantiomers .

Synthesis of Dipeptides:

In peptide synthesis, this compound has been utilized as a chiral building block. Its ability to form stable intermediates makes it an attractive option for synthesizing complex dipeptides with specific stereochemical configurations . This application is particularly relevant in designing novel peptides that can act as drugs or therapeutic agents.

Case Studies

Case Study 1: Development of Anticancer Agents

In one research study, derivatives of this compound were synthesized and evaluated for their anticancer activity. The results indicated that certain modifications to the compound significantly enhanced its efficacy against specific cancer cell lines, demonstrating its potential as a lead compound for drug development .

Case Study 2: Radiopharmaceuticals for Imaging

A study focused on the use of this compound in the synthesis of radiopharmaceuticals highlighted its role in creating agents for PET imaging. The optimized conditions resulted in high yields and purity of the radiolabeled products, showcasing the compound's versatility and importance in modern diagnostic techniques .

Wirkmechanismus

The mechanism of action of tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of an imidazolidine ring.

Tert-butyl 3-benzyl-4-oxoindoline-1-carboxylate: Contains an indoline ring, offering different chemical properties and reactivity.

Uniqueness

Tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

Tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the synthesis, biological mechanisms, and research findings related to this compound, supported by relevant data tables and case studies.

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with benzyl isocyanate. The reaction is carried out in organic solvents such as dichloromethane, with purification achieved through column chromatography. The overall yield of this synthesis can be optimized through controlled reaction conditions.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest a promising therapeutic potential.

Anticancer Properties

Recent studies have also investigated the compound's anticancer effects. For instance, in cellular assays, it has shown the ability to inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to induce apoptosis in these cells, as evidenced by increased caspase activity and DNA fragmentation assays.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It has been observed to bind to enzymes and receptors, modulating their activity. For example, its interaction with viral neuraminidase has been proposed as a pathway for its antiviral activity, similar to other compounds studied for influenza virus inhibition .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Caspase activation |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted at a university laboratory evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, suggesting potential applications in treating biofilm-associated infections.

Case Study 2: Anticancer Activity

In an experimental study published in a peer-reviewed journal, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The findings revealed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased early and late apoptotic cell populations.

Eigenschaften

IUPAC Name |

tert-butyl 3-benzyl-4-oxoimidazolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-10-13(18)16(11-17)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIZHZJYMAWTOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)N(C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.